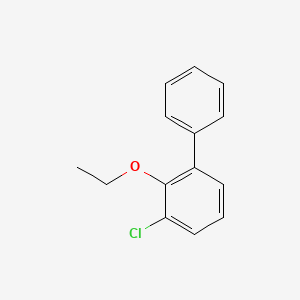
3-Chloro-2-ethoxy-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-ethoxy-1,1’-biphenyl: is an organic compound that belongs to the biphenyl family It is characterized by the presence of a chlorine atom at the third position and an ethoxy group at the second position on the biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-ethoxy-1,1’-biphenyl can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Direct Chlorination and Ethoxylation: Another approach involves the direct chlorination of biphenyl followed by ethoxylation.
Industrial Production Methods: Industrial production of 3-Chloro-2-ethoxy-1,1’-biphenyl often relies on scalable and cost-effective methods such as the Suzuki-Miyaura coupling. This method is favored due to its high yield and the availability of reagents .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 3-Chloro-2-ethoxy-1,1’-biphenyl can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, altering the oxidation state of the biphenyl core.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted biphenyl derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of biphenyl quinones or other oxidized derivatives.
Applications De Recherche Scientifique
Chemistry:
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in drug development due to its unique structural features.
Industry:
Mécanisme D'action
The mechanism by which 3-Chloro-2-ethoxy-1,1’-biphenyl exerts its effects involves interactions with specific molecular targets. The chlorine and ethoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity to various substrates . The pathways involved often include electrophilic aromatic substitution and coordination to metal centers in catalytic processes .
Comparaison Avec Des Composés Similaires
2-Chloro-1,1’-biphenyl: Similar structure but lacks the ethoxy group, resulting in different chemical properties and reactivity.
4-Chloro-2-ethoxy-1,1’-biphenyl: The position of the chlorine atom is different, affecting its reactivity and applications.
Propriétés
Formule moléculaire |
C14H13ClO |
|---|---|
Poids moléculaire |
232.70 g/mol |
Nom IUPAC |
1-chloro-2-ethoxy-3-phenylbenzene |
InChI |
InChI=1S/C14H13ClO/c1-2-16-14-12(9-6-10-13(14)15)11-7-4-3-5-8-11/h3-10H,2H2,1H3 |
Clé InChI |
OTKUCULRIUQMPL-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC=C1Cl)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-methoxypropyl)-7-methyl-4-oxo-5H-triazolo[1,5-a]quinoxaline-3-carboxamide](/img/structure/B14760355.png)
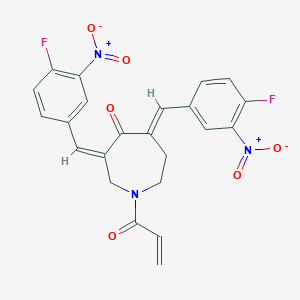
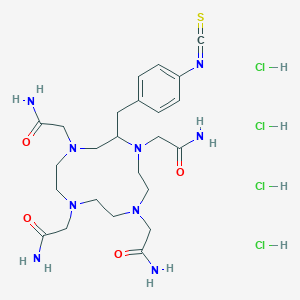

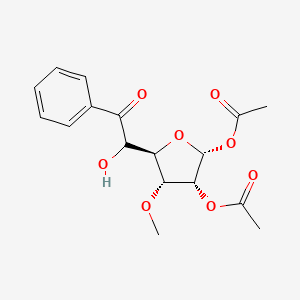

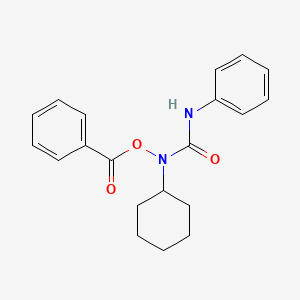
![1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2,6-dioxo-, 7-(1,1-dimethylethyl) 8-methyl ester, (5R-trans)-(9CI)](/img/structure/B14760410.png)
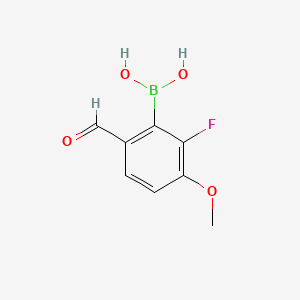
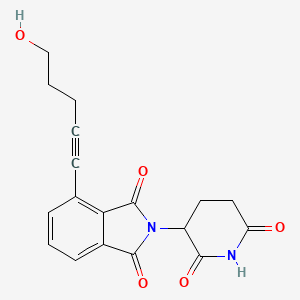
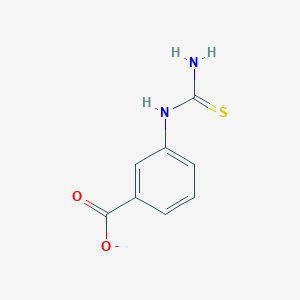
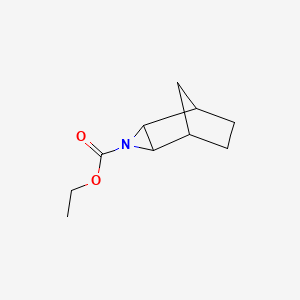

![(4'-Isopropoxy-[1,1'-biphenyl]-4-yl)(methyl)sulfane](/img/structure/B14760444.png)
